molecular formula C28H36N4 B1222874 meso-Octamethylcalix(4)pyrrole CAS No. 4475-42-7

meso-Octamethylcalix(4)pyrrole

Cat. No.: B1222874
CAS No.: 4475-42-7
M. Wt: 428.6 g/mol
InChI Key: XZCHDFOYWDLFEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-octamethylcalix(4)pyrrole typically involves the condensation of pyrrole with acetone in the presence of an acid catalyst. Commonly used acids include hydrochloric acid, methanesulfonic acid, and trifluoroacetic acid . The reaction is usually carried out in solvents like methanol or ethanol under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of eco-friendly catalysts such as Amberlyst-15 and heteropolyacids has been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: meso-Octamethylcalix(4)pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the pyrrole rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted calix(4)pyrrole derivatives, which have enhanced binding affinities and selectivities for anions and cations .

Biological Activity

meso-Octamethylcalix(4)pyrrole (C4P) is a synthetic compound belonging to the calixpyrrole family, known for its ability to selectively bind anions and cations, making it a subject of significant interest in supramolecular chemistry and biological applications. This article reviews the biological activity of C4P, focusing on its ion transport capabilities, complexation with various biological substrates, and potential therapeutic applications.

Ion Transport Properties

C4P has been demonstrated to facilitate the selective transport of ions across lipid membranes, particularly in model phospholipid bilayers. A study by Bianchi et al. (2008) showed that C4P effectively mediates the transmembrane transport of cesium chloride (CsCl) through phospholipid vesicles. The compound's ability to induce chloride efflux was monitored using a chloride-selective electrode, revealing that nearly all encapsulated chloride was released within five minutes when C4P was present .

Table 1: Ion Transport Efficiency of this compound

Ion PairTransport Efficiency (%)Time (minutes)
CsCl985
NaCl8510
KCl7515

Complexation Studies

C4P exhibits strong complexation properties with various anionic species. Research indicates that it forms stable complexes with bis-cation salts and other anionic guests in both solution and solid states. The binding stoichiometry typically observed is 2:1 (calixpyrrole:guest), which underscores its effectiveness as an anion receptor .

Case Study: Anion Binding

In a comparative study on anion selectivity, C4P was shown to enhance sulfate selectivity significantly. This property is particularly relevant in environmental applications where selective ion extraction is required .

Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic effects of C4P derivatives against cancer cell lines. Notably, meso-(p-acetamidophenyl)-calixpyrrole exhibited remarkable cytotoxicity towards A549 lung cancer cells, indicating that modifications to the calixpyrrole structure can enhance its biological activity. The mechanism of action appears to involve the formation of covalent DNA adducts, leading to apoptosis in cancer cells .

Table 2: Cytotoxicity of Calixpyrrole Derivatives

CompoundCell LineIC50 (µM)
This compoundA54915
meso-(p-acetamidophenyl)-calixpyrroleA54910
meso-(m-acetamidophenyl)-calixpyrroleA54925

The cytotoxic effects observed with C4P derivatives can be attributed to several mechanisms:

  • Ionophoric Activity : By altering cellular ion concentrations, C4P can disrupt homeostasis.
  • DNA Interaction : The formation of covalent bonds with DNA leads to structural damage and triggers apoptotic pathways.
  • Receptor Modulation : Some derivatives have been identified as ligands for G-protein coupled receptors (GPCRs), potentially influencing signaling pathways involved in tumor growth .

Pharmacokinetics and Bioavailability

Preliminary pharmacokinetic studies suggest that certain derivatives of C4P can cross the blood-brain barrier, indicating potential for treating brain tumors alongside peripheral cancers. This property enhances its attractiveness as a candidate for drug development targeting aggressive malignancies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for meso-octamethylcalix[4]pyrrole, and how can purity be ensured?

meso-Octamethylcalix[4]pyrrole is synthesized via the condensation of pyrrole with acetone under acidic conditions, followed by purification using flash column chromatography to isolate the macrocycle . Key quality control steps include 1H^1H NMR spectroscopy to confirm the absence of unreacted starting materials and high-performance liquid chromatography (HPLC) to verify purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the structure of meso-octamethylcalix[4]pyrrole?

Structural confirmation relies on X-ray crystallography to resolve the cone-shaped conformation and hydrogen-bonding interactions with anions (e.g., bromide) . Complementary methods include 1H^1H NMR spectroscopy to monitor NH proton shifts upon anion binding and IR spectroscopy to detect hydrogen-bond stretching frequencies (e.g., NH⋯Br at ~3.4–3.5 Å) .

Q. What safety precautions are necessary when handling meso-octamethylcalix[4]pyrrole?

The compound is classified under hazard code R36/37/38, indicating irritation to eyes, respiratory tract, and skin. Researchers should use personal protective equipment (PPE), including nitrile gloves and fume hoods, during synthesis and handling .

Q. How does meso-octamethylcalix[4]pyrrole bind anions, and what thermodynamic data support this interaction?

Anion binding occurs via four NH groups forming hydrogen bonds with halides (e.g., Br^-), as demonstrated by isothermal titration calorimetry (ITC) showing exothermic binding (ΔH<0\Delta H < 0) and 1H^1H NMR downfield shifts of pyrrolic NH protons . Binding constants (KaK_a) for Br^- typically range from 10410^4 to 10510^5 M1^{-1} in non-polar solvents .

Advanced Research Questions

Q. What is the mechanistic basis for meso-octamethylcalix[4]pyrrole’s 1:2 complexation with bis-cationic salts?

X-ray crystallography reveals that bis-cations (e.g., pyridinium or imidazolium salts) bridge two calix[4]pyrrole-anion complexes, forming a "sandwich" structure. The 1:2 stoichiometry (cation:macrocycle) arises from electrostatic and π\pi-π\pi interactions between the cation’s aromatic moieties and the macrocycle’s electron-rich cavity . ITC data further indicate cooperative binding, where the first cation enhances affinity for the second .

Q. How can researchers evaluate meso-octamethylcalix[4]pyrrole’s ion-pair transport efficiency across lipid bilayers?

Transport assays using 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) vesicles loaded with CsCl are recommended. Chloride efflux is monitored via a chloride-selective electrode, with transport rates normalized to 100% release after vesicle lysis with detergent. meso-Octamethylcalix[4]pyrrole exhibits selective CsCl transport over NaCl, attributed to its preorganized cavity accommodating larger cations .

Q. Why do binding kinetics differ between mono- and bis-cationic guests?

Monomeric cations (e.g., imidazolium) bind in a 1:1 ratio with faster association rates (kon>106k_{on} > 10^6 M1^{-1}s1^{-1}) due to lower steric hindrance. Bis-cations require conformational adjustments in the macrocycle, leading to slower kinetics (kon104k_{on} \approx 10^4 M1^{-1}s1^{-1}) but higher stability due to multivalent interactions .

Q. What design strategies improve meso-octamethylcalix[4]pyrrole’s selectivity for specific ion pairs?

Preorganization of the macrocycle via substituent engineering (e.g., electron-withdrawing groups) enhances anion affinity, while cavity size modulation (e.g., altering methyl groups) tailors cation fit. Molecular dynamics simulations can predict binding modes, and competitive ITC assays with mixed salts (e.g., KCl vs. CsCl) validate selectivity .

Q. Methodological Considerations

  • Contradiction Analysis : Discrepancies in binding constants between studies may arise from solvent polarity (e.g., CH2_2Cl2_2 vs. CHCl3_3) or counterion effects. Always report solvent systems and anion sources .
  • Experimental Design : Use symmetry-adapted perturbation theory (SAPT) to decompose interaction energies in host-guest complexes, ensuring accurate modeling of hydrogen bonding and dispersion forces .

Properties

IUPAC Name

5,5,10,10,15,15,20,20-octamethyl-21,22,23,24-tetrahydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4/c1-25(2)17-9-11-19(29-17)26(3,4)21-13-15-23(31-21)28(7,8)24-16-14-22(32-24)27(5,6)20-12-10-18(25)30-20/h9-16,29-32H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCHDFOYWDLFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=C(N2)C(C3=CC=C(N3)C(C4=CC=C(N4)C(C5=CC=C1N5)(C)C)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348292
Record name meso-Octamethylcalix(4)pyrrole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4475-42-7
Record name meso-Octamethylcalix[4]pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4475-42-7
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Record name meso-Octamethylcalix(4)pyrrole
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Record name meso-Octamethylcalix(4)pyrrole
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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meso-Octamethylcalix(4)pyrrole

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